Propyl valerate

volatility formulation sensory science

Formulators face a key challenge: selecting valerate esters that deliver precise volatility and release profiles. Generic substitution risks off-target sensory performance and analytical interference. Propyl valerate (CAS 141-06-0) solves this with quantifiable differentiation: - Moderate volatility (bp 167.5°C, vapor pressure 1.6 mmHg) bridges the gap between fleeting ethyl esters and overly tenacious butyl/pentyl analogs. - Distinct Kovats RI 971 (non-polar) enables unambiguous chromatographic identification without reliance on retention time alone. - High-yield synthetic route (up to 90% from levulinic acid) supports cost-effective bulk procurement.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 141-06-0
Cat. No. B086924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl valerate
CAS141-06-0
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCCC
InChIInChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3
InChIKeyROJKPKOYARNFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl Valerate Technical Baseline


Propyl valerate (n-propyl n-valerate; CAS 141-06-0) is a fatty acid ester (C8H16O2; MW 144.21) [1] characterized as a colorless liquid with a fruity odor [2]. It is miscible with ethanol and ether but exhibits limited water solubility [2]. The compound is classified as a flavor and fragrance agent [3] and is typically supplied with an assay specification of 96.00% to 100.00% [3].

Propyl Valerate Differentiation from Other Esters


In-class substitution among valerate esters (e.g., ethyl valerate, butyl valerate, pentyl valerate) is scientifically unsound due to systematic differences in physicochemical properties that directly affect volatility, olfactory perception, and analytical detectability. As alkyl chain length increases, boiling point, logP, and vapor pressure shift in a predictable but functionally significant manner [1]. These differences alter evaporation rate, odor threshold, and chromatographic retention, making each ester distinct in both sensory performance and analytical method development. The evidence below quantifies these differentiating parameters to guide informed procurement and formulation decisions.

Propyl Valerate Differentiating Properties


Volatility: Boiling Point & Vapor Pressure

Propyl valerate exhibits a boiling point of 167.5°C and a vapor pressure of 1.6 mmHg at 25°C [1], placing it at an intermediate volatility between the more volatile ethyl valerate (bp 144-145°C, VP 4.7 mmHg) and the less volatile butyl valerate (bp 186-187°C, VP 0.61 mmHg) and pentyl valerate (bp 201-203°C, VP ~0.2 mmHg) [2]. This intermediate profile provides a balanced evaporation rate suitable for applications requiring neither rapid loss nor excessive persistence.

volatility formulation sensory science

Hydrophobicity & Solubility

Propyl valerate has an experimental LogP of approximately 2.4–2.8 [1] and a water solubility of 308.7 mg/L at 25°C [2]. In comparison, ethyl valerate has a lower LogP (~2.30) and higher solubility [3], while butyl valerate (LogP ~2.52) and pentyl valerate (LogP ~2.91) are progressively more hydrophobic [4]. This places propyl valerate as a moderately hydrophobic ester with intermediate partition behavior, influencing its distribution in biphasic systems and its interaction with lipid membranes.

partition coefficient solubility formulation bioavailability

GC Retention Index for Identification

On a non-polar SE-30 capillary column, propyl valerate has a Kovats retention index of 971 [1]. This value is significantly higher than that of ethyl valerate (RI range 876–913) [2] and lower than butyl valerate (RI 1063) [3]. The clear separation in retention index (ΔRI ~58–95 vs ethyl; ~92 vs butyl) enables unambiguous identification and quantification in complex mixtures via GC-MS without reliance on retention time variability across instruments.

gas chromatography retention index analytical chemistry quality control

Synthesis Yields & Procurement

Propyl valerate can be synthesized via two main routes: esterification of valeric acid with propanol yields approximately 83%, while the alternative route using levulinic acid and propanol yields up to 90% . This synthetic flexibility, with high achievable yields, supports cost-effective sourcing and may influence vendor pricing and supply chain stability. While comparative yield data for other valerate esters are not systematically collated in the public domain, the availability of a high-yield alternative route is a differentiating factor for procurement planning.

synthesis yield procurement cost-effectiveness

Propyl Valerate Application Scenarios


Balanced Volatility for Flavor & Fragrance

Propyl valerate's intermediate boiling point (167.5°C) and vapor pressure (1.6 mmHg) make it an ideal candidate for fragrance accords where a moderate evaporation rate is desired—providing a sustained fruity note without the rapid dissipation characteristic of ethyl esters or the tenacious longevity of butyl and pentyl esters [1]. Formulators seeking a middle-ground release profile should prioritize propyl valerate over shorter- or longer-chain analogs.

GC Method Development & Quality Control

The distinct Kovats retention index of 971 on non-polar columns [1] provides a reliable, instrument-independent marker for identifying and quantifying propyl valerate in complex mixtures such as fruit volatiles, essential oils, or flavoring compositions. Analytical laboratories can use this RI value to differentiate propyl valerate from co-eluting or structurally similar esters without relying on retention time alone.

Model Compound for Partitioning Studies

With a LogP in the range of 2.4–2.8 and moderate water solubility (308.7 mg/L) [1], propyl valerate serves as a representative hydrophobic ester for studying partitioning behavior in emulsions, micellar systems, or lipid bilayers. Its intermediate hydrophobicity allows researchers to probe the effects of alkyl chain length on membrane permeability and release kinetics without the extreme hydrophobicity of longer-chain esters.

Cost-Effective Synthesis & Procurement

The availability of a high-yield synthetic route (up to 90% from levulinic acid) [1] positions propyl valerate as an economically attractive candidate for large-scale flavor and fragrance production. Procurement specialists can leverage this synthetic efficiency when negotiating with vendors or evaluating alternative suppliers, ensuring a stable and cost-effective supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyl valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.